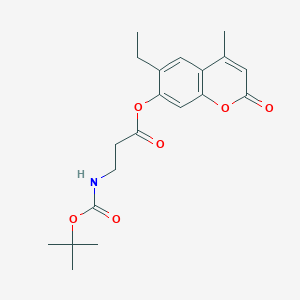
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one
Vue d'ensemble
Description
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is a synthetic organic compound that belongs to the family of oxazines. It is also known as BON or 4-butoxy-2-nitro-4'-hydroxydiphenyloxazine. This compound has gained significant attention due to its potential applications in scientific research, particularly in the field of photochemistry and photophysics.
Mécanisme D'action
The mechanism of action of 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one is not fully understood. However, it is believed that the compound undergoes a photo-induced electron transfer (PET) process, which results in the formation of a highly fluorescent species. This process is highly dependent on the solvent, pH, and temperature conditions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one are not well-known. However, studies have shown that this compound has low toxicity and does not exhibit any significant cytotoxicity or genotoxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one in lab experiments is its strong fluorescence properties, which make it an ideal fluorescent probe for various biological systems. However, one of the limitations of this compound is its sensitivity to environmental conditions such as pH and temperature, which can affect its fluorescence properties.
Orientations Futures
There are several future directions for research on 4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one. One potential area of research is in the development of new fluorescent probes based on this compound. Another area of research is in the study of the PET process and the factors that influence it. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Applications De Recherche Scientifique
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-6H-1,3-oxazin-6-one has been extensively studied for its potential applications in scientific research. One of the main areas of research is in the field of photochemistry and photophysics. This compound exhibits strong fluorescence properties, making it an ideal candidate for use as a fluorescent probe in various biological systems.
Propriétés
IUPAC Name |
4-(4-butoxyphenyl)-2-(2-hydroxy-3-nitrophenyl)-1,3-oxazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-2-3-11-27-14-9-7-13(8-10-14)16-12-18(23)28-20(21-16)15-5-4-6-17(19(15)24)22(25)26/h4-10,12,24H,2-3,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQQJVVZNKHGIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC(=O)OC(=N2)C3=C(C(=CC=C3)[N+](=O)[O-])O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-morpholinylcarbonyl)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B4699829.png)

![N-(1,5-dimethyl-1H-pyrazol-4-yl)-4-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4699837.png)
![4-[(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-(4-methoxyphenyl)acrylate](/img/structure/B4699850.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4699876.png)
![2-[(3-chlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4699884.png)

![ethyl 2-phenyl-7-propyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4699895.png)
![2-{[5-benzyl-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-methylphenyl)acetamide](/img/structure/B4699897.png)
![ethyl 1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinecarboxylate](/img/structure/B4699898.png)
![2-(4-nitrophenyl)-2-oxoethyl 4-oxo-4-[(4-phenyl-1,3-thiazol-2-yl)amino]butanoate](/img/structure/B4699900.png)


![N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B4699931.png)